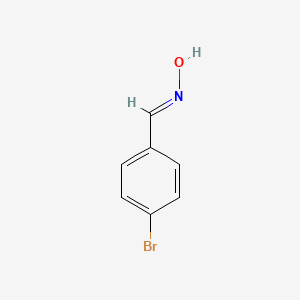

4-Bromobenzaldehyde oxime

Übersicht

Beschreibung

4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO. It is derived from 4-bromobenzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and various scientific research fields.

Vorbereitungsmethoden

4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The process involves the formation of an intermediate imine, which is subsequently converted into the oxime.

Analyse Chemischer Reaktionen

4-Bromobenzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-bromobenzoic acid.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Beckmann Rearrangement: This reaction converts the oxime into an amide, specifically 4-bromobenzamide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzaldehyde oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity towards nucleophiles and electrophiles. The oxime group can form hydrogen bonds and participate in various chemical transformations. The bromine atom activates the benzene ring towards electrophilic substitution reactions, enhancing the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzaldehyde oxime can be compared with other similar compounds such as:

Benzaldehyde oxime: Lacks the bromine atom, resulting in different reactivity and applications.

4-Chlorobenzaldehyde oxime: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

4-Nitrobenzaldehyde oxime: Contains a nitro group, which significantly alters its reactivity and uses.

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties and enhances its utility in various synthetic and research applications.

Biologische Aktivität

4-Bromobenzaldehyde oxime is an organic compound characterized by a bromine atom at the para position of a benzene ring, coupled with an oxime functional group. Its chemical formula is and it has a molecular weight of approximately 200.03 g/mol. This compound has garnered attention in various fields, particularly in neuropharmacology and synthetic chemistry, due to its significant biological activities.

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions, often using sodium acetate as a base. The reaction can be summarized as follows:

This process yields the oxime through the formation of an intermediate imine, highlighting the compound's potential as a versatile building block in organic synthesis.

Interaction with Enzymes

This compound exhibits notable interactions with key enzymes involved in neurotransmission, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the hydrolysis of acetylcholine, a neurotransmitter essential for muscle contraction and cognitive functions.

- Enzyme Reactivation : The oxime group can reactivate AChE and BChE that have been inhibited by organophosphate compounds through nucleophilic attack on phosphorylated serine residues in their active sites. This mechanism is crucial for developing antidotes for organophosphate poisoning.

- Inhibition : Conversely, this compound can also inhibit AChE by binding to its active site, leading to elevated levels of acetylcholine in synaptic clefts. This inhibition has implications for neuropharmacological applications, potentially aiding in conditions like Alzheimer's disease where cholinergic signaling is compromised.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds, which may exhibit different reactivity profiles due to variations in their substituents.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzaldehyde oxime | Lacks bromine; simpler structure | Different reactivity profile due to absence of halogen |

| 4-Chlorobenzaldehyde oxime | Contains chlorine instead of bromine | Exhibits varied chemical behavior compared to bromine derivative |

| 4-Nitrobenzaldehyde oxime | Contains a nitro group | Significantly altered reactivity due to electron-withdrawing effect |

| 4-Methylbenzaldehyde oxime | Contains a methyl group | Greater electron-donating character affecting reactivity |

| 4-(Trifluoromethyl)benzaldehyde oxime | Contains trifluoromethyl group | Strong electron-withdrawing effect impacting stability and reactivity |

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it particularly useful in synthetic chemistry and biological applications.

Case Studies and Research Findings

Research studies have documented the biological activity of this compound, showcasing its potential therapeutic applications:

- Neuropharmacology : A study demonstrated that derivatives of benzaldehyde oximes, including this compound, could effectively inhibit AChE activity. This finding suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction occurs .

- Toxicology : Investigations into the reactivation capabilities of this compound have shown promise as a therapeutic agent against organophosphate toxicity. Its ability to restore enzyme function highlights its importance in toxicology research.

- Synthetic Applications : The compound serves as an intermediate in various organic synthesis reactions, contributing to the development of more complex molecules used in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.